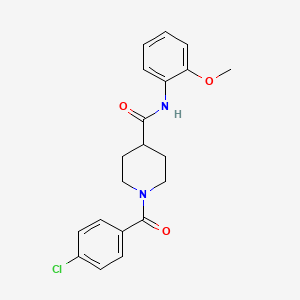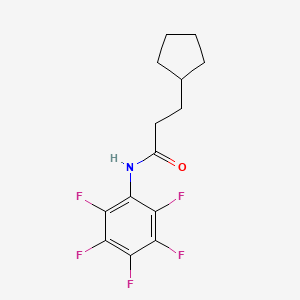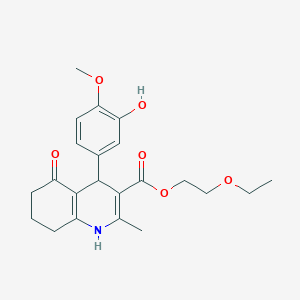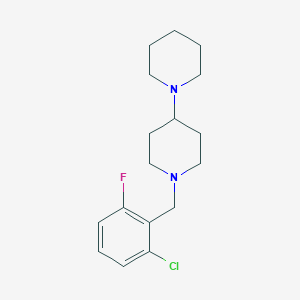![molecular formula C22H27NO3S B4964827 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both dimethoxyphenyl and isopropylphenyl groups, contributes to its potential as a bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with 4-isopropylbenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspase pathways. The dimethoxyphenyl and isopropylphenyl groups enhance its binding affinity to these targets, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-methoxyphenyl]-1,3-thiazolidin-4-one
- 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-methylphenyl]-1,3-thiazolidin-4-one
Uniqueness
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one is unique due to the presence of both dimethoxyphenyl and isopropylphenyl groups. This combination enhances its biological activity and makes it a versatile compound for various applications. The structural diversity allows for fine-tuning of its properties, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-15(2)17-6-8-18(9-7-17)22-23(21(24)14-27-22)12-11-16-5-10-19(25-3)20(13-16)26-4/h5-10,13,15,22H,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHHBNDZGVKHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylpropan-2-ol](/img/structure/B4964751.png)
![N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)
![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)


![N~1~-[4-(acetylamino)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4964784.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2-oxazole-3-carboxamide](/img/structure/B4964791.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4964819.png)
![4-(4-Nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-8-amine](/img/structure/B4964820.png)
![Ethyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4964831.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B4964836.png)

